molecular formula C11H10BrNO2 B8366758 3-bromo-4-methoxy-1-methylquinolin-2(1H)-one

3-bromo-4-methoxy-1-methylquinolin-2(1H)-one

Cat. No.: B8366758
M. Wt: 268.11 g/mol
InChI Key: YWCWRKOPJBHLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

3-bromo-4-methoxy-1-methylquinolin-2-one

InChI

InChI=1S/C11H10BrNO2/c1-13-8-6-4-3-5-7(8)10(15-2)9(12)11(13)14/h3-6H,1-2H3

InChI Key

YWCWRKOPJBHLCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-1-methylquinolin-2(1H)-one (2 g, 10.57 mmol) in THF (5 mL) at 0° C. under N2 atmosphere was added N-bromosuccinimide (2.26 g, 12.68 mmol) in portions over a period of 1 hour. The suspension was stirred at 0° C. for 1 hour then at room temperature for 2 hours. The solvent was removed in vacuo and CH2Cl2 was added to re-dissolve the residue. The solution was washed twice with a cold saturated NaHCO3 solution and with cold H2O then dried over anhydrous MgSO4. The solvent was removed in vacuo and the resulting solid residue was triturated several times with Et2O. The resulting solid was dried in vacuo to afford 3-bromo-4-methoxy-1-methylquinolin-2(1H)-one (2.7 g, MS: 269.9 [M+H+])
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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